(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one
Brand Name: Vulcanchem
CAS No.: 42019-85-2
VCID: VC15723523
InChI: InChI=1S/C19H14N2O5/c22-19-15(11-13-1-7-17(8-2-13)20(23)24)5-6-16(19)12-14-3-9-18(10-4-14)21(25)26/h1-4,7-12H,5-6H2/b15-11+,16-12+
SMILES:
Molecular Formula: C19H14N2O5
Molecular Weight: 350.3 g/mol

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one

CAS No.: 42019-85-2

Cat. No.: VC15723523

Molecular Formula: C19H14N2O5

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one - 42019-85-2

Specification

CAS No. 42019-85-2
Molecular Formula C19H14N2O5
Molecular Weight 350.3 g/mol
IUPAC Name (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one
Standard InChI InChI=1S/C19H14N2O5/c22-19-15(11-13-1-7-17(8-2-13)20(23)24)5-6-16(19)12-14-3-9-18(10-4-14)21(25)26/h1-4,7-12H,5-6H2/b15-11+,16-12+
Standard InChI Key WRYUFOKEOTWUFL-JOBJLJCHSA-N
Isomeric SMILES C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1
Canonical SMILES C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a five-membered cyclopentanone ring with two (4-nitrophenyl)methylene substituents in the 2,5-positions. The E,E-configuration of the double bonds ensures planarity, fostering conjugation between the aromatic nitro groups and the ketone moiety. This arrangement is critical for its electronic properties, as evidenced by computational studies predicting significant charge delocalization across the molecule .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC19H14N2O5\text{C}_{19}\text{H}_{14}\text{N}_{2}\text{O}_{5}
Molecular Weight350.3 g/mol
Density1.433 g/cm³
Boiling Point554°C at 760 mmHg
Flash Point265.1°C
Canonical SMILESC1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-]\text{C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-]}

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) for this specific compound is scarce, analogous cyclopentanone derivatives exhibit strong carbonyl stretching vibrations near 1700 cm⁻¹ in IR spectra . The nitro groups (-NO2\text{-NO}_2) are expected to absorb at 1520–1350 cm⁻¹, consistent with asymmetric and symmetric stretching modes. UV-Vis analysis of similar compounds reveals absorption maxima in the 300–400 nm range, attributed to π→π* transitions within the conjugated system .

Synthesis and Reactivity

Synthetic Pathways

The most plausible route involves a Claisen-Schmidt condensation between cyclopentanone and 4-nitrobenzaldehyde under basic conditions. This method, validated for structurally related compounds, typically employs catalysts like NaOH or KOH in ethanol, yielding the desired product via aldol addition and dehydration .

Cyclopentanone+24-NitrobenzaldehydeBase(2E,5E)-Product+2H2O\text{Cyclopentanone} + 2 \text{4-Nitrobenzaldehyde} \xrightarrow{\text{Base}} \text{(2E,5E)-Product} + 2 \text{H}_2\text{O}

Optimization of reaction parameters (e.g., temperature, solvent polarity) is crucial to achieving high stereoselectivity and yield. For instance, Hellmann and Dieterich (1962) reported a 72–74% yield for a similar synthesis using alcoholic KOH, though specific details for this compound remain undocumented .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nitro Group Reduction: Catalytic hydrogenation or Fe/HCl treatment could reduce nitro groups to amines, altering electronic properties.

  • Ketone Functionalization: The cyclopentanone carbonyl may undergo nucleophilic addition or condensation reactions, enabling derivatization.

  • Electrophilic Substitution: The aromatic rings could participate in nitration or sulfonation, though steric hindrance from the nitro groups may limit reactivity .

CompoundApplicationKey FindingSource
(2E,5E)-bis(3-methoxyphenyl) derivativeFluorescent probesSolvatochromic behavior in polar solvents
(2E,5E)-bis(pyridin-4-yl) derivativeMetal-organic frameworksForms coordination polymers with Cu(II)

Computational Insights

Density Functional Theory (DFT) simulations predict a HOMO-LUMO gap of ~3.2 eV, suggesting moderate electronic stability. The dipole moment (≈6.8 D) indicates significant polarity, influencing solubility and crystallinity .

Challenges and Future Prospects

Knowledge Gaps

  • Synthetic Scalability: Current methods lack optimization for industrial-scale production.

  • Toxicological Data: Absence of in vitro/in vivo safety profiles hinders pharmaceutical exploration .

Recommended Studies

  • Structure-Activity Relationships (SAR): Systematic modification of nitro group positioning and substituents.

  • Crystallography: Single-crystal X-ray diffraction to resolve stereochemical details and packing motifs .

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